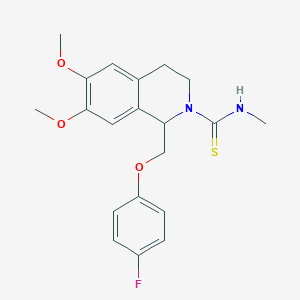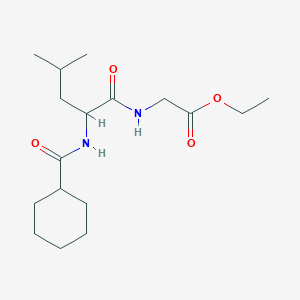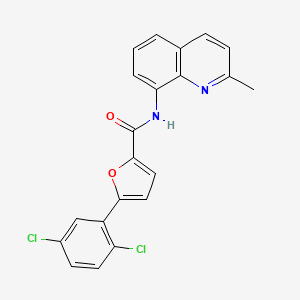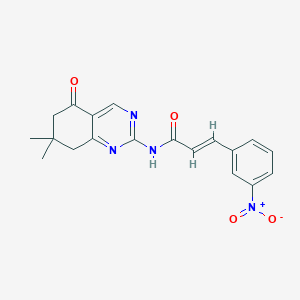![molecular formula C20H15N3O3 B14999552 N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B14999552.png)
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide is a complex organic compound that features a benzoxazole ring fused to a pyridine ring, with a phenoxyacetamide group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzoxazole and pyridine intermediates. One common method involves the condensation of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. This intermediate is then coupled with a pyridine derivative under specific conditions, such as the use of a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 2-(1H-Pyrazol-4-yl)-1,3-benzoxazole
- 4-(Pyridin-3-yl)benzaldehyde
- 2-(1,3-Oxazol-5-yl)benzoic acid
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide stands out due to its unique combination of the benzoxazole and pyridine rings, along with the phenoxyacetamide group. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
分子式 |
C20H15N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H15N3O3/c24-19(13-25-16-6-2-1-3-7-16)22-15-10-14(11-21-12-15)20-23-17-8-4-5-9-18(17)26-20/h1-12H,13H2,(H,22,24) |
InChI 键 |
ZRXMBNFEHIKIPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=CC(=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)
![2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14999473.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14999485.png)

![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999498.png)

amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)
![2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999557.png)

![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)
